

An In-Depth Technical Guide to the Mechanism of Action of CRT0063465

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465 is a novel pyrazolopyrimidine compound identified through cell-based screens focused on cellular immortality. Contrary to initial database classifications suggesting it is a Protein Kinase A (PKA) inhibitor, primary research has definitively characterized **CRT0063465** as a ligand of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. This compound modulates the composition of the shelterin complex, which protects telomeres, and regulates telomere length, particularly under conditions of metabolic stress. Furthermore, **CRT0063465** demonstrates cytoprotective effects against DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of **CRT0063465**, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting PGK1 and DJ1

The primary mechanism of action of **CRT0063465** is its direct interaction with two key cellular proteins: Phosphoglycerate Kinase 1 (PGK1) and DJ-1 (also known as PARK7). A photoaffinity probe of a **CRT0063465** analogue was used to identify these cellular targets, which were subsequently confirmed through in vitro binding and structural analyses.



Binding to Phosphoglycerate Kinase 1 (PGK1)

CRT0063465 binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] X-ray crystallography has revealed that the bromo-phenyl moiety of the compound occupies the same position as the adenosine ring of ADP.[1] However, the binding mode is atypical for a standard ATP-competitive inhibitor as it does not form the conventional hydrogen-bonding interactions with the hinge region of the kinase.[1]

Interaction with DJ-1 and the PGK1/DJ-1 Complex

CRT0063465 also interacts with DJ-1, a multifunctional protein involved in sensing and responding to oxidative stress. Co-immunoprecipitation experiments have confirmed a physical interaction between PGK1 and DJ-1 within the cell.[2] Computational modeling suggests that in the presence of **CRT0063465**, the PGK1 domains are locked in an open conformation, interacting with DJ-1 monomers in a 2:2:2 stoichiometry of **CRT0063465**:DJ-1:PGK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of **CRT0063465** with its target and its effects in cellular assays.

Parameter	Value	Target	Method	Reference
Dissociation Constant (Kd)	~24 μM	Human PGK1	Surface Plasmon Resonance (SPR)	[1]

Table 1: Binding Affinity of CRT0063465 for PGK1.



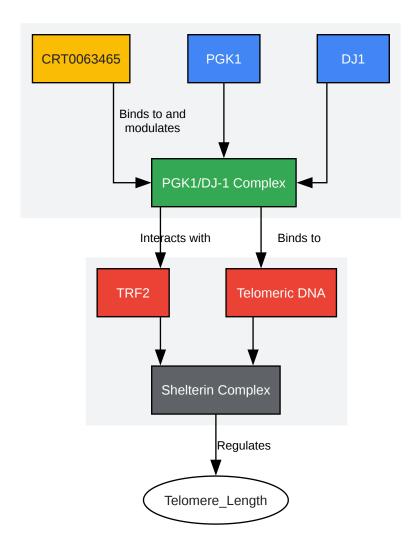
Cell Line	Condition	CRT0063465 Concentration	Effect	Reference
HCT116	Hypoglycemia (500 μM glucose) for 84 days	10 nM, 100 nM	Blocks hypoglycemic telomere shortening	[2]
HCT116	Physiological glucose (5 mM) for 1 week	10 nM	Modulates the composition of the shelterin complex	[3]
A2780	-	100 nM	Confers partial protection against Bleomycininduced cytotoxicity	[3]

Table 2: Cellular Activity of CRT0063465.

Signaling Pathway and Molecular Interactions

CRT0063465 influences the intricate network connecting cellular metabolism, oxidative stress response, and telomere maintenance. The binding of **CRT0063465** to the PGK1/DJ-1 complex appears to modulate the interaction of this complex with the shelterin protein TRF2 and with telomeric DNA itself.[2] This modulation of the shelterin complex composition is a key aspect of its mechanism for regulating telomere length.





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Proposed interaction pathway of CRT0063465.

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity (Kd) of CRT0063465 to purified human PGK1.
- Instrumentation: ProteOn XPR36 Protein Interaction Array System (Bio-Rad).
- Procedure:
 - Recombinant human PGK1 was immobilized on a GLH sensor chip at concentrations of 25 μg/ml and 80 μg/ml using a standard amine coupling chemistry.[1]



- CRT0063465 was prepared in a series of concentrations and injected over the sensor chip surface.
- The association and dissociation of CRT0063465 were monitored in real-time.
- The resulting sensorgrams were analyzed using ProteOn Manager software to perform curve fitting and calculate the dissociation constant (Kd).[1]

Telomere Length Analysis

- Objective: To assess the effect of CRT0063465 on telomere length in cells cultured under normal and hypoglycemic conditions.
- Method: Telomere Restriction Fragment (TRF) analysis by Southern blotting.
- Procedure:
 - HCT116 cells were cultured for 84 days in media containing either physiological (5 mM) or hypoglycemic (500 μM) glucose, with or without CRT0063465 (10 nM or 100 nM).[4]
 - Genomic DNA was extracted from the cells at late time points.
 - DNA was digested with restriction enzymes that do not cut within the telomeric repeats.
 - The digested DNA fragments were separated by agarose gel electrophoresis.
 - The DNA was transferred to a nylon membrane (Southern blotting).
 - The membrane was hybridized with a telomere-specific labeled probe.
 - The resulting bands, representing the TRFs, were visualized and their lengths were quantified by densitometry using GeneTools software.[4]



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Workflow for Telomere Restriction Fragment (TRF) analysis.

Cytotoxicity Assay

- Objective: To evaluate the protective effect of CRT0063465 against bleomycin-induced cytotoxicity.
- Instrumentation: xCELLigence Real-Time Cell Analyzer (RTCA) system (ACEA Biosciences).
- Procedure:
 - A2780 cells were seeded into the wells of an E-Plate 96.
 - The plate was placed in the xCELLigence system, and cell attachment and proliferation were monitored in real-time by measuring electrical impedance.
 - After allowing the cells to attach, they were treated with bleomycin in the presence or absence of 100 nM CRT0063465.[3]
 - Cell viability was continuously monitored for up to 100 hours. The cell index, which is proportional to the number of viable cells, was recorded and analyzed.

Co-Immunoprecipitation of PGK1 and DJ-1

- Objective: To confirm the in-cell interaction between PGK1 and DJ-1.
- Procedure:
 - Cell lysates were prepared from cells expressing the proteins of interest.
 - The lysate was incubated with an antibody specific for one of the proteins (e.g., anti-PGK1).
 - Protein A/G beads were added to the mixture to capture the antibody-protein complexes.
 - The beads were washed to remove non-specifically bound proteins.
 - The bound proteins were eluted from the beads.



• The eluate was analyzed by Western blotting using an antibody against the second protein (e.g., anti-DJ-1) to detect its presence in the immunoprecipitated complex.[2]

Conclusion

CRT0063465 represents a novel chemical probe with a unique mechanism of action that links cellular metabolism and oxidative stress sensing to telomere biology. Its ability to bind to the PGK1/DJ-1 complex and modulate the shelterin machinery provides a new avenue for investigating the regulation of telomere maintenance. The cytoprotective effects of CRT0063465 further suggest its potential as a lead compound for therapeutic development, particularly in contexts involving metabolic stress and DNA damage. This guide provides the foundational technical information for researchers and drug development professionals to understand and further explore the therapeutic and research applications of CRT0063465.

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